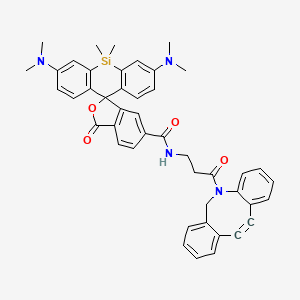
MS83 epimer 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MS83 epimer 1 is a stereoisomer of MS83, a proof-of-concept proteolysis-targeting chimera (PROTAC). This compound is designed by linking the Kelch-like ECH-associated protein 1 (KEAP1) ligand to a bromodomain-containing protein 4/3/2 (BRD4/3/2) binder . The primary purpose of this compound is to facilitate targeted protein degradation, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MS83 epimer 1 involves the conjugation of the KEAP1 ligand to the BRD4/3/2 binder. The process typically includes the following steps:
Ligand Synthesis: The KEAP1 ligand is synthesized through a series of organic reactions, including halogenation, nucleophilic substitution, and coupling reactions.
Binder Synthesis: The BRD4/3/2 binder is prepared through multi-step organic synthesis, involving amide bond formation, cyclization, and purification steps.
Conjugation: The KEAP1 ligand and BRD4/3/2 binder are conjugated using a linker molecule, typically through a coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining optimal temperature, pressure, and solvent conditions.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, to ensure consistency and purity.
化学反应分析
Types of Reactions
MS83 epimer 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides, acids, and bases are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
MS83 epimer 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying targeted protein degradation and understanding the mechanisms of PROTACs.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Potential therapeutic applications in treating diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of protein-protein interactions.
作用机制
MS83 epimer 1 exerts its effects through the following mechanism:
Binding: The compound binds to the target protein (BRD4/3/2) and the E3 ligase KEAP1 simultaneously.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the target protein levels.
相似化合物的比较
Similar Compounds
MS83: The parent compound of MS83 epimer 1, with similar binding properties but different stereochemistry.
ARV-825: Another PROTAC targeting BRD4, but with a different ligand and linker structure.
dBET1: A PROTAC that targets BRD4 for degradation, similar in function but with a different chemical structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity. The epimerization can lead to differences in biological activity and stability compared to its parent compound and other similar PROTACs.
属性
分子式 |
C52H55ClN10O8S2 |
|---|---|
分子量 |
1047.6 g/mol |
IUPAC 名称 |
ethyl 3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate |
InChI |
InChI=1S/C52H55ClN10O8S2/c1-8-69-47(66)24-39(35-14-13-29(2)37(21-35)28-62-27-30(3)71-42-11-9-10-12-44(42)73(62,67)68)36-22-40-50(61(7)60-58-40)43(23-36)70-20-19-54-46(65)26-55-45(64)25-41-51-59-57-33(6)63(51)52-48(31(4)32(5)72-52)49(56-41)34-15-17-38(53)18-16-34/h9-18,21-23,30,39,41H,8,19-20,24-28H2,1-7H3,(H,54,65)(H,55,64)/t30-,39?,41+/m1/s1 |
InChI 键 |
IELFRNBYIDDQHB-FZZHSAESSA-N |
手性 SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)C[C@H]6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |
规范 SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)CC6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


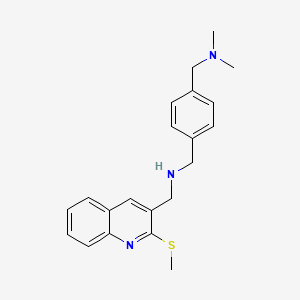
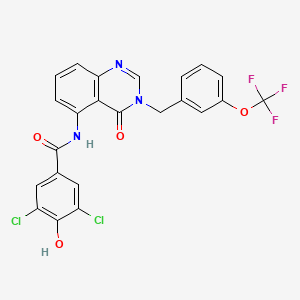
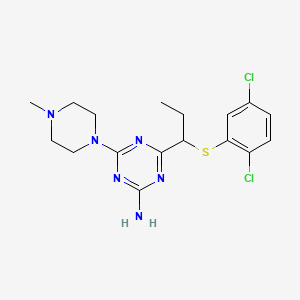
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
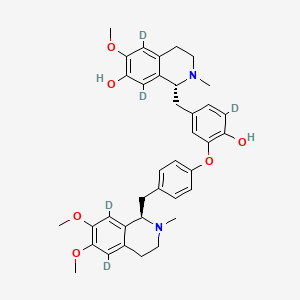






![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)
